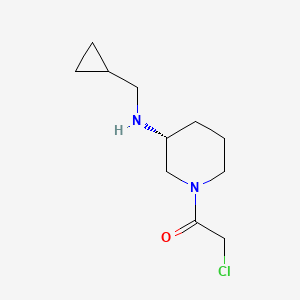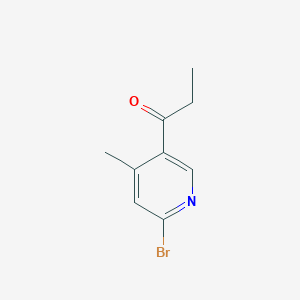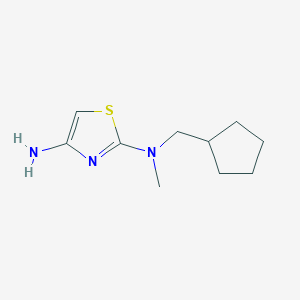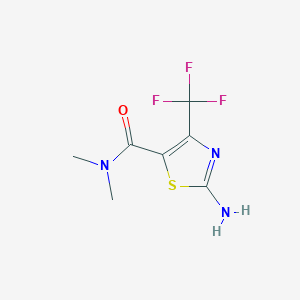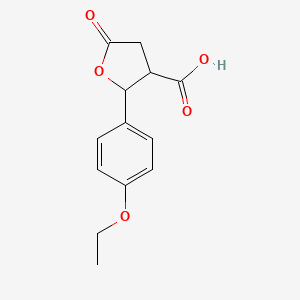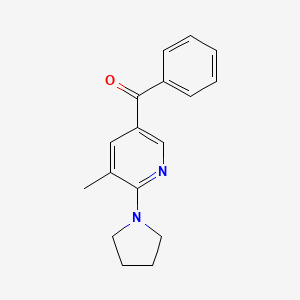
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a hydroxyphenyl group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 4-hydroxybenzohydrazide with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as alkyl halides or amines are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate has found applications in several fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:
Ethyl 3-(4-hydroxyphenyl)acrylate: Similar in structure but lacks the triazole ring.
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,3-triazole-5-carboxylate: Similar but with a different triazole ring configuration.
Ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxamide: Similar but with a carboxamide group instead of an ester group.
The uniqueness of this compound lies in its specific triazole ring configuration and the presence of both hydroxyphenyl and ethyl ester groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
ethyl 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)10-12-9(13-14-10)7-3-5-8(15)6-4-7/h3-6,15H,2H2,1H3,(H,12,13,14) |
Clave InChI |
AZGAMQIRLIWKKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


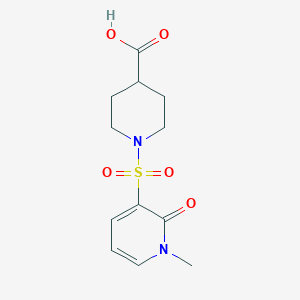
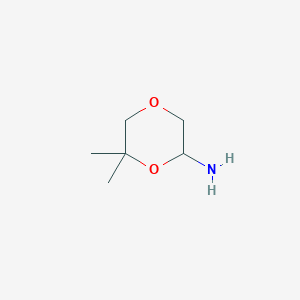
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
